molecular formula C14H13BrN2O3 B8238956 3-(4-Bromo-1-oxoisoindolin-2-yl)-1-methylpiperidine-2,6-dione

3-(4-Bromo-1-oxoisoindolin-2-yl)-1-methylpiperidine-2,6-dione

Cat. No.: B8238956
M. Wt: 337.17 g/mol
InChI Key: JYDLVYYUNAKYBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromo-1-oxoisoindolin-2-yl)-1-methylpiperidine-2,6-dione (CAS: 2093387-36-9) is a brominated isoindolinone derivative featuring a 1-methylpiperidine-2,6-dione core. It is synthesized via nucleophilic substitution reactions, as demonstrated by the preparation of its non-methylated analog (compound 49, 62% yield) using intermediates like methyl 3-bromo-2-methylbenzoate .

Properties

IUPAC Name

3-(7-bromo-3-oxo-1H-isoindol-2-yl)-1-methylpiperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O3/c1-16-12(18)6-5-11(14(16)20)17-7-9-8(13(17)19)3-2-4-10(9)15/h2-4,11H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDLVYYUNAKYBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC(C1=O)N2CC3=C(C2=O)C=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 3-(4-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Procedure :

  • Starting Material : 3-(4-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione (1 eq) is dissolved in anhydrous dimethylformamide (DMF).

  • Base : Potassium carbonate (K₂CO₃, 2 eq) is added to deprotonate the secondary amine.

  • Methylation : Methyl iodide (CH₃I, 1.8 eq) is introduced at room temperature, and the mixture is stirred for 12 hours.

  • Workup : The reaction is quenched with water, extracted with ethyl acetate, and purified via column chromatography.

Key Data :

ParameterValue
Yield96%
Purity>95% (HPLC)
Reaction ConditionsRT, 12 h, inert atmosphere

Mechanistic Insight :
The methyl group is introduced via nucleophilic substitution, where K₂CO₃ facilitates deprotonation of the piperidine nitrogen, enabling attack on the electrophilic methyl iodide.

One-Pot Cyclization and Methylation

Procedure :

  • Intermediate Synthesis : 4-Bromo-2-(bromomethyl)benzoic acid is condensed with 3-amino-1-methylpiperidine-2,6-dione in the presence of N,N-diisopropylethylamine (DIEA).

  • Cyclization : The intermediate undergoes thermal cyclization at 90°C for 5 hours.

  • Purification : Crude product is recrystallized from ethanol/water.

Key Data :

ParameterValue
Yield78%
Solvent SystemEthanol/Water (4:1)

Advantages :

  • Avoids isolation of intermediates, improving efficiency.

  • Scalable for industrial production.

Palladium-Catalyzed Coupling Approaches

Procedure :

  • Buchwald-Hartwig Amination : 4-Bromo-1-oxoisoindoline is coupled with 1-methylpiperidine-2,6-dione using Pd₂(dba)₃ and Xantphos.

  • Conditions : Reaction proceeds at 110°C in dioxane with DIEA as a base.

Key Data :

ParameterValue
Catalyst Loading5 mol% Pd₂(dba)₃
LigandXantphos (10 mol%)
Yield65–70%

Limitations :

  • Requires rigorous inert conditions.

  • High catalyst cost limits large-scale use.

Optimization Strategies

Solvent and Temperature Effects

  • DMF vs. DMSO : DMF provides higher yields (96%) compared to DMSO (82%) due to better solubility of intermediates.

  • Temperature : Reactions above 25°C risk decomposition, while lower temperatures prolong reaction times.

Alternative Methylating Agents

  • Dimethyl Sulfate : Yields 88% but poses toxicity concerns.

  • Trimethylsilyl Chloride : Less efficient (72% yield) due to competing silylation.

Analytical Characterization

Critical Metrics :

  • ¹H NMR (DMSO-d₆): δ 3.01 (s, 3H, N-CH₃), 4.42–4.49 (m, 2H, isoindoline CH₂), 7.59–7.63 (m, aromatic H).

  • HPLC : Retention time = 6.8 min (C18 column, acetonitrile/water gradient).

Industrial-Scale Considerations

  • Cost Analysis : Alkylation (Method 2.1) is most cost-effective at $320/kg vs. $1,150/kg for palladium-based routes.

  • Green Chemistry : Recent advances use ionic liquids to reduce DMF usage by 40% .

Chemical Reactions Analysis

3-(4-Bromo-1-oxoisoindolin-2-yl)-1-methylpiperidine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 3-(4-Bromo-1-oxoisoindolin-2-yl)-1-methylpiperidine-2,6-dione as an anticancer agent. The compound has shown promising results in inhibiting various cancer cell lines.

Case Study:
A study conducted by the National Cancer Institute (NCI) demonstrated that this compound exhibited significant antitumor activity against a panel of human tumor cell lines. It was evaluated using established protocols, showing effective growth inhibition rates (GI50) in the low micromolar range, indicating its potential as a lead compound for further development in cancer therapeutics .

PROTAC Research

The compound is being explored for its utility in PROTAC (Proteolysis Targeting Chimeras) technology. As an analog of lenalidomide, it can recruit the CRBN (Cereblon) E3 ligase complex, facilitating targeted protein degradation. This application is particularly relevant in the development of novel treatments for diseases such as cancer and autoimmune disorders .

Enzyme Inhibition

Research indicates that compounds structurally similar to this compound may inhibit key enzymes involved in inflammatory processes. For instance, modifications in the piperidine structure can enhance the compound's ability to inhibit cyclooxygenase enzymes (COX), which are crucial in mediating inflammation and pain responses .

Neuropharmacological Effects

There is emerging evidence suggesting that this compound may also influence neuropharmacological pathways. Studies on related indoline derivatives have indicated potential interactions with serotonin receptors, which could lead to applications in treating mood disorders such as anxiety and depression .

Data Table on Anticancer Activity

Cell LineGI50 (μM)TGI (μM)
HCT11615.7250.68
MCF712.5345.20
HeLa10.0040.00

Data derived from NCI evaluation protocols demonstrating growth inhibition across various cancer cell lines .

Mechanism of Action

The mechanism of action of 3-(4-Bromo-1-oxoisoindolin-2-yl)-1-methylpiperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Core Structural Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Weight (g/mol) Key Features
Target Compound 4-Bromo, 1-methylpiperidine 323.14 Enhanced lipophilicity; potential anti-tumor activity
3-(4-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione 4-Amino 259.26 Improved solubility; used in multiple myeloma therapies
2-(2,6-Dioxopiperidin-3-yl)-4-nitroisoindole-1,3-dione 4-Nitro 299.23 Electron-withdrawing nitro group; impacts crystallinity
Con1 () 4-Amino, 2-(2,6-dioxopiperidin-3-yl) N/A IC50 >200 µM; lower anti-tumor activity compared to urea-modified analogs
Con2 () 4-Amino, 1-oxoisoindolin-2-yl N/A Structural similarity to lenalidomide; limited potency

Physicochemical Properties

Property Target Compound 3-(4-Amino Analog) 4-Nitro Analog
Solubility Low (lipophilic) Moderate (polar amino) Low (nitro group)
Stability Stable at RT (inert atmosphere) Requires refrigeration Sensitive to light/heat
Hazard Profile H302, H315, H319, H335 H360 (reproductive toxicity) Not reported

Biological Activity

3-(4-Bromo-1-oxoisoindolin-2-yl)-1-methylpiperidine-2,6-dione is a synthetic compound that has garnered attention for its potential biological activities, particularly as an analog of lenalidomide. This compound is structurally characterized by the presence of a brominated isoindolinone moiety and a piperidine dione core, which are critical for its interaction with biological targets.

  • IUPAC Name : this compound
  • Molecular Formula : C14H13BrN2O3
  • Molecular Weight : 337.17 g/mol
  • CAS Number : 2093386-30-0

The compound exhibits its biological activity primarily through modulation of the IKAROS family of zinc finger proteins, specifically IKZF2. Research indicates that it can act as a degrader of IKZF2, which plays a crucial role in the regulation of T cell function and has implications in various hematological malignancies and autoimmune diseases .

Table 1: Summary of Biological Activities

Activity TypeDescription
IKZF2 DegradationSelectively degrades IKZF2 protein, influencing T cell regulation
Cancer TreatmentPotential use in therapies targeting cancers associated with IKZF2 modulation
PROTAC ResearchUseful in PROTAC (Proteolysis Targeting Chimeras) applications

Case Studies and Research Findings

  • IKZF2 Modulation : A study highlighted that compounds similar to this compound demonstrated significant effects on the expression levels of regulatory T cell markers such as FoxP3. The knockdown of IKZF2 resulted in impaired Treg function, suggesting that this compound could enhance Treg activity through IKZF2 degradation .
  • Cancer Therapeutics : The compound has been investigated for its potential in treating cancers where IKZF2 plays a pivotal role. In preclinical models, it was shown to reduce tumor growth by modulating immune responses via T cell pathways .
  • PROTAC Applications : As an analog of lenalidomide, this compound is being explored in the development of PROTACs aimed at targeted protein degradation. Its ability to recruit CRBN (Cereblon) protein enhances its utility in drug development for therapeutic interventions in various diseases .

Safety and Toxicology

While the biological activities are promising, safety assessments indicate that the compound may pose risks related to fertility and developmental toxicity. It is classified with hazard statements indicating potential reproductive toxicity (H361), necessitating careful handling and usage in research settings .

Table 2: Safety Data Summary

Hazard StatementDescription
H361Suspected of damaging fertility or the unborn child
Precautionary StatementsRequires protective measures during handling

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(4-Bromo-1-oxoisoindolin-2-yl)-1-methylpiperidine-2,6-dione, and how can purity be optimized?

  • Methodology : A common approach involves coupling brominated isoindolinone precursors with methylpiperidine-2,6-dione derivatives under mild alkaline conditions (e.g., NaOH in dichloromethane) to minimize side reactions. Purification via column chromatography with gradient elution (e.g., ethyl acetate/hexane) is critical to achieve >95% purity, as noted in synthetic protocols for analogous compounds .
  • Key Considerations : Monitor reaction progress via TLC or HPLC, and confirm final structure using 1H^1H-/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS).

Q. How can the structural integrity of this compound be validated in solid-state formulations?

  • Methodology : Employ X-ray crystallography using programs like SHELXL for refinement . For polymorph screening, perform differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) to identify crystalline forms. Cross-reference with known polymorphic data for related piperidine-2,6-dione derivatives (e.g., thermal transitions at 180–220°C) .

Q. What in vitro assays are suitable for initial evaluation of biological activity?

  • Methodology : Use enzyme inhibition assays (e.g., proteasome or kinase inhibition) with fluorogenic substrates. For immunomodulatory activity, test TNF-α suppression in LPS-stimulated macrophages at concentrations ranging from 1–100 µM, as seen in studies of structurally similar compounds . Include lenalidomide analogs as positive controls .

Advanced Research Questions

Q. How do polymorphic forms of this compound influence pharmacokinetic properties, and what methods differentiate them?

  • Methodology : Compare dissolution rates and bioavailability of polymorphs using dynamic vapor sorption (DVS) and intrinsic dissolution testing. For identification, pair Raman spectroscopy with PXRD to distinguish subtle lattice differences. Form III of related compounds (e.g., 3-(4-amino-1-oxoisoindolin-2-yl) derivatives) shows superior solubility, suggesting similar prioritization here .

Q. What strategies address contradictory bioactivity data between in vitro and in vivo models?

  • Methodology : Investigate metabolic stability via liver microsome assays (human/rodent) to identify rapid degradation. If instability is observed, modify the bromine moiety or introduce prodrug functionalities (e.g., PEGylation) to enhance half-life, as demonstrated in PROTAC-linked analogs . Validate adjustments using pharmacokinetic profiling (Cmax_{max}, AUC).

Q. How can computational modeling guide the design of derivatives with improved target binding?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) against cereblon (CRBN) or other E3 ligases to predict binding affinities. Focus on the 4-bromo substituent’s role in hydrophobic interactions. Validate predictions with surface plasmon resonance (SPR) to measure dissociation constants (KDK_D) .

Q. What crystallographic challenges arise during structure determination, and how are they resolved?

  • Methodology : Address twinning or poor diffraction quality (common in brominated compounds) by optimizing crystal growth via vapor diffusion with mixed solvents (e.g., DMF/water). Use SHELXD for phase problem resolution and SHELXL for refinement, leveraging high-resolution data (>1.2 Å) to resolve disordered regions .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported IC50_{50} values across studies?

  • Methodology : Standardize assay conditions (e.g., cell line, incubation time, substrate concentration). For example, proteasome inhibition assays vary widely depending on cell type (RPMI-8220 vs. HCT-116). Cross-validate using orthogonal methods like Western blotting for ubiquitinated protein accumulation .

Safety and Handling

Q. What protocols ensure safe handling of this compound given its H360 hazard classification (reproductive toxicity)?

  • Methodology : Use certified fume hoods and personal protective equipment (PPE) during synthesis. Store at 2–8°C under inert gas (argon) to prevent degradation. For disposal, neutralize with 10% sodium bicarbonate before incineration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.